2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This fluorinated acetamide offers a unique ortho-fluorophenoxy ether linked via an acetamide bridge to a 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl side chain. Its computed profile (XLogP3=1.7, TPSA=67.8 Ų) and differentiated ortho-fluorine pharmacophore make it ideal for CNS drug-like screening and systematic SAR exploration. Procure with confidence for hit-finding and lead optimization workflows.

Molecular Formula C16H22FNO4
Molecular Weight 311.353
CAS No. 2034240-84-9
Cat. No. B2893102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide
CAS2034240-84-9
Molecular FormulaC16H22FNO4
Molecular Weight311.353
Structural Identifiers
SMILESC1COCCC1C(CCNC(=O)COC2=CC=CC=C2F)O
InChIInChI=1S/C16H22FNO4/c17-13-3-1-2-4-15(13)22-11-16(20)18-8-5-14(19)12-6-9-21-10-7-12/h1-4,12,14,19H,5-11H2,(H,18,20)
InChIKeySIJFUEPAUKQVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide (CAS 2034240-84-9): Procurement-Relevant Structural and Physicochemical Baseline


2-(2-Fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide (CAS 2034240-84-9) is a synthetic fluorinated acetamide derivative with the molecular formula C₁₆H₂₂FNO₄ and a molecular weight of 311.35 g/mol [1]. It features a 2-fluorophenoxy ether moiety linked via an acetamide bridge to a 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl side chain, combining a lipophilic ortho-fluoro aromatic ring with a hydrogen-bond-capable tetrahydropyranyl-hydroxypropyl tail [1]. The compound is catalogued as a research-grade screening compound by Life Chemicals (catalogue F6507-1123) and is supplied as a solid with typical purity ≥95%, making it suitable for medicinal chemistry hit-finding and lead-optimization workflows [1].

Why Generic Substitution of 2-(2-Fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide (CAS 2034240-84-9) with Close Analogs Carries Procurement Risk


Within the phenoxyacetamide chemical space, seemingly minor structural modifications produce large shifts in computed physicochemical descriptors that govern permeability, solubility, and target-binding potential. The ortho-fluorine substitution pattern, the presence of a secondary alcohol on the propyl linker, and the tetrahydropyran ring collectively establish a unique property profile (XLogP3 = 1.7, TPSA = 67.8 Ų, 2 H-bond donors, 5 H-bond acceptors, 7 rotatable bonds) [1]. Swapping to the para-fluoro regioisomer, removing the hydroxyl group, or replacing tetrahydropyran with a simpler alkyl or aryl group alters logP, TPSA, and H-bond capacity in ways that can invalidate structure-activity relationships (SAR) or screening hit follow-up. The quantitative evidence below details the specific dimensions in which this compound diverges from its nearest commercially available analogs, supporting informed procurement decisions [1].

Product-Specific Quantitative Evidence Guide: 2-(2-Fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide (CAS 2034240-84-9) vs. Closest Analogs


Ortho- vs. Para-Fluorophenoxy Regioisomerism: Impact on Lipophilicity and Topological Polar Surface Area

The target compound bears a 2-fluorophenoxy (ortho-fluoro) substituent, whereas the closely related analog 2-(4-fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide carries a 4-fluorophenoxy (para-fluoro) group. The ortho-fluorine placement in the target compound positions the electronegative fluorine atom closer to the ether oxygen, altering the dipole moment and intramolecular electronic effects compared to the para isomer. Computed XLogP3 for the target compound is 1.7 [1]; for the para-fluoro analog, the XLogP3 is expected to be within a similar range but with a different spatial distribution of polarity that affects ligand-protein recognition. Additionally, the target compound has a TPSA of 67.8 Ų [1], while the para-fluoro regioisomer analog has a different TPSA due to the pyrrolidine ring substitution, which alters H-bond acceptor topology [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen-Bond Donor Count Advantage: Target Compound Displays Two H-Bond Donors vs. Zero in the Des-Hydroxy Analog

The target compound possesses a secondary alcohol (–OH) on the propyl linker, contributing one H-bond donor (in addition to the amide N–H), for a total of 2 H-bond donors [1]. The structurally simplified analog 2-(2-fluorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide lacks this hydroxyl group and consequently has only 1 H-bond donor. This difference in H-bond donor count directly influences aqueous solubility, crystal packing, and the ability to engage in specific hydrogen-bond interactions with biological targets. The target compound's 5 H-bond acceptors (vs. 4 in the des-hydroxy analog) further differentiate its solvation and target-recognition profile [1].

Drug Design Solubility Optimization Permeability

Rotatable Bond Count (7) and Conformational Flexibility: Differentiation from Conformationally Restricted Analogs

The target compound has 7 rotatable bonds [1], providing substantial conformational flexibility in solution. In contrast, the analog 2-(4-fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide contains a pyrrolidine ring that restricts conformational freedom in the amine-bearing region [2]. The higher rotatable bond count of the target compound allows it to sample a broader conformational ensemble, which can be advantageous for induced-fit binding mechanisms but may incur a larger entropic penalty upon binding. This difference in conformational entropy is a key consideration when selecting compounds for fragment-based or structure-based drug design.

Conformational Analysis Entropic Binding Penalty Molecular Recognition

Class-Level Evidence: 2-Fluorophenoxy Ethers Exhibit Enhanced Metabolic Stability Over Non-Fluorinated Phenoxy Analogs

The 2-fluorophenoxy ether motif in the target compound is a recognized structural feature for improving metabolic stability relative to non-fluorinated phenoxy counterparts. Literature on fluorophenoxy-containing drug candidates indicates that ortho-fluorine substitution on the phenyl ring can reduce CYP450-mediated oxidative metabolism at the adjacent ether linkage by inductively withdrawing electron density [2]. A representative study on 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives demonstrated that 2-fluorophenoxy-bearing compounds achieved c-Met kinase IC₅₀ values as low as 1.04 nM, with the fluorine contributing to both potency and metabolic resilience [2]. While direct metabolic stability data for CAS 2034240-84-9 are not publicly available, the class-level precedent supports the hypothesis that this compound possesses superior metabolic stability compared to its non-fluorinated phenoxyacetamide analog, 2-phenoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide.

Metabolic Stability Cytochrome P450 Oxidative Metabolism

Best-Fit Research and Industrial Application Scenarios for 2-(2-Fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide (CAS 2034240-84-9)


Medicinal Chemistry Hit-Finding and Diversity Screening Libraries

With its moderate lipophilicity (XLogP3 = 1.7) and favorable TPSA (67.8 Ų) within oral drug-like space, this compound is well-suited for inclusion in diversity-oriented screening libraries targeting enzymes or receptors where hydrogen-bond interactions with the hydroxyl and amide groups are critical [1]. Its ortho-fluorophenoxy motif provides a differentiated pharmacophore compared to the more common para-fluoro isomer, increasing the chemical diversity of screening decks.

Structure-Activity Relationship (SAR) Studies on Phenoxyacetamide-Based Scaffolds

The compound's combination of 2-fluorophenoxy ether, secondary alcohol, and tetrahydropyran ring makes it an ideal starting point for systematic SAR exploration [1]. Researchers can modify the fluorine position, the hydroxyl group oxidation state, or the tetrahydropyran substitution to probe the contributions of each moiety to target affinity and selectivity, as inferred from the class-level evidence on fluorophenoxy metabolic stability [2].

CNS-Penetrant Lead Optimization Programs

The computed physicochemical profile (XLogP3 = 1.7, TPSA = 67.8 Ų, MW = 311.35) falls within favorable ranges for CNS drug-likeness [1]. The tetrahydropyran ring and hydroxyl group may contribute to reduced P-glycoprotein efflux compared to more lipophilic analogs, making this compound a candidate for CNS-targeted lead optimization where balancing permeability and efflux is essential [1].

Fragment-Based Drug Design and Structure-Based Optimization

The compound's 7 rotatable bonds allow it to adopt multiple conformations, which is valuable in fragment-based screening where conformational sampling can reveal cryptic binding pockets [1]. The hydroxyl and amide groups provide hydrogen-bonding anchors that can be exploited in structure-based design, while the 2-fluorophenoxy group offers a hydrophobic contact that can be optimized for affinity.

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.